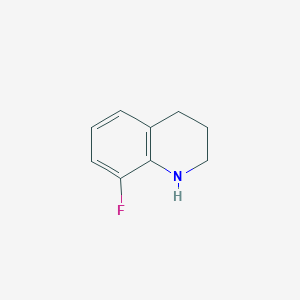

8-Fluoro-1,2,3,4-tetrahydroquinoline

説明

Historical Context and Discovery

The development of this compound can be traced through the broader evolution of tetrahydroquinoline synthesis and fluorinated heterocycle chemistry. Tetrahydroquinoline itself, as the semi-hydrogenated derivative of quinoline, has been recognized as a valuable structural motif since the early development of heterocyclic chemistry. The systematic exploration of fluorinated variants emerged as part of the broader interest in organofluorine compounds and their unique properties in biological systems.

The borrowing hydrogen methodology, which has become instrumental in tetrahydroquinoline synthesis, represents a significant advancement in the field. This atom-economical approach was developed to provide efficient access to nitrogen-containing heterocycles, including fluorinated derivatives. The methodology offers particular advantages in constructing tetrahydroquinolines through catalytic processes that utilize readily available starting materials while generating water as the only byproduct.

Historical synthetic approaches to fluorinated tetrahydroquinolines have evolved from traditional methods involving direct fluorination to more sophisticated metal-catalyzed processes. Early investigations focused on the reduction of corresponding quinoline derivatives, but these approaches often required harsh conditions and yielded complex product mixtures. The development of directed ortho-lithiation reactions provided a breakthrough in accessing specific fluorinated positions, particularly enabling the synthesis of 8-fluoro variants through controlled metalation strategies.

Nomenclature and Classification within Quinoline Derivatives

This compound belongs to the quinoline alkaloid family and is systematically classified as a fluorinated derivative of 1,2,3,4-tetrahydroquinoline. The International Union of Pure and Applied Chemistry nomenclature assigns the compound the systematic name this compound, reflecting the specific positioning of the fluorine substituent at the 8-position of the tetrahydroquinoline ring system.

The compound exhibits specific structural characteristics that define its classification within heterocyclic chemistry. The molecular formula C₉H₁₀FN indicates a saturated six-membered ring fused to a fluorinated benzene ring, with the nitrogen atom located at position 1 of the bicyclic system. The InChI identifier WJHPXUGHFGUTHI-UHFFFAOYSA-N provides a unique structural representation for database searches and chemical informatics applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀FN | |

| Molecular Weight | 151.18 g/mol | |

| CAS Number | 75414-02-7 | |

| InChI Key | WJHPXUGHFGUTHI-UHFFFAOYSA-N | |

| SMILES | C1CC2=C(C(=CC=C2)F)NC1 |

Within the broader classification of quinoline derivatives, this compound occupies a unique position due to the specific electronic effects imparted by the fluorine atom. The 8-position fluorine substitution creates distinct reactivity patterns compared to other halogenated or substituted tetrahydroquinolines, influencing both chemical behavior and potential biological activity.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from multiple factors that make this compound particularly valuable for synthetic and medicinal chemistry applications. The incorporation of fluorine into organic molecules has become increasingly important due to the unique properties that fluorine imparts, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics.

Recent synthetic methodologies have demonstrated the versatility of this compound as a synthetic intermediate. The compound serves as a precursor for various transformations, including nucleophilic substitution reactions where the fluorine atom can be replaced with other functional groups. This reactivity has been exploited in the synthesis of 8-amino derivatives and other substituted tetrahydroquinolines that are relevant to pharmaceutical development.

The borrowing hydrogen methodology has emerged as particularly significant for accessing fluorinated tetrahydroquinolines efficiently. This approach utilizes manganese-based pincer complexes to catalyze the formation of carbon-nitrogen bonds while avoiding the need for additional reducing agents. The reaction proceeds through a cascade mechanism involving acceptorless dehydrogenation of alcohols, followed by imine formation and subsequent hydrogenation to complete the borrowing hydrogen cycle.

Structure-activity relationship studies have highlighted the importance of fluorinated tetrahydroquinoline derivatives in medicinal chemistry research. These investigations have revealed that specific substitution patterns, including fluorine incorporation, can significantly influence biological activity and selectivity profiles. The research has demonstrated that fluorinated analogs often exhibit enhanced potency and improved pharmacological properties compared to their non-fluorinated counterparts.

The photochemical approaches to tetrahydroquinoline synthesis have also contributed to the significance of fluorinated derivatives in research. These methods involve titanium dioxide-catalyzed reactions that can generate tetrahydroquinoline scaffolds under mild conditions, though the specific application to fluorinated variants requires further investigation. The development of such alternative synthetic routes expands the accessibility of fluorinated tetrahydroquinolines for research applications.

Contemporary research has emphasized the role of this compound derivatives as building blocks for central nervous system drug candidates. The fluorine substitution pattern has been shown to influence blood-brain barrier permeability and receptor binding affinity, making these compounds particularly valuable for neurological drug discovery programs. This research direction continues to drive interest in developing more efficient synthetic methods and exploring new substitution patterns within the fluorinated tetrahydroquinoline framework.

特性

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHPXUGHFGUTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505604 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75414-02-7 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chemical Properties and Structural Characteristics

8-Fluoro-1,2,3,4-tetrahydroquinoline (C₉H₁₀FN) has a molecular weight of 151.18 g/mol and consists of a partially hydrogenated quinoline structure with a fluorine atom at the 8-position. The compound exists as a liquid at room temperature with a boiling point of approximately 240.9°C and a density of 1.107 g/cm³. Its structure features a benzene ring fused to a six-membered nitrogen-containing saturated ring, with the fluorine substituent positioned on the aromatic portion.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Physical State | Liquid |

| Boiling Point | 240.9±29.0°C (Predicted) |

| Density | 1.107±0.06 g/cm³ (Predicted) |

| pKa | 3.85±0.20 (Predicted) |

General Synthetic Approaches

The synthesis of this compound can be achieved through several strategic approaches, each with its specific advantages and limitations. The following methods represent the most effective and widely used synthetic routes.

Reduction of 8-Fluoroquinoline

One of the most direct approaches to synthesize this compound is through the selective reduction of 8-fluoroquinoline. This method preserves the fluorine substituent while reducing the heterocyclic ring.

Catalytic Hydrogenation

The catalytic hydrogenation of 8-fluoroquinoline using transition metal catalysts offers a straightforward approach to this compound. This method typically employs hydrogen gas under pressure in the presence of a suitable catalyst.

Procedure:

- Dissolve 8-fluoroquinoline (0.5 mmol) in methanol or ethanol (5 mL)

- Add platinum oxide (5-10 mol%) or palladium on carbon (10%)

- Subject the mixture to hydrogen pressure (2-4 atmospheres) at room temperature

- Stir the reaction mixture for 12-24 hours

- Filter the catalyst and evaporate the solvent

- Purify the crude product by column chromatography

This method typically proceeds with high regioselectivity, maintaining the fluorine substituent intact during the reduction process.

Transfer Hydrogenation

Transfer hydrogenation represents an alternative approach that avoids the use of pressurized hydrogen gas. This method employs formic acid as a hydrogen source in conjunction with a cobalt-based catalyst.

Procedure:

An oven-dried Schlenk tube equipped with a magnetic stir bar was charged with catalyst (3.0 mol%), 8-fluoroquinoline (0.5 mmol, 1.0 equiv.), and HCOOH (178 µL, 4.0 mmol, 8.0 equiv.) followed by addition of 1.25 mL of water (0.4 M) under Argon atmosphere. The closed Schlenk tube containing the reaction mixture was placed in a pre-heated oil bath and stirred at 80°C for 4 hours. After completion, the reaction mixture was cooled to room temperature and quenched with 5.0 mL aq. NaOH (5 M) under air followed by stirring at 80°C for additional 4 hours. The reaction mixture was extracted with ethyl acetate (3×10 mL). The combined organic layer was washed with aq. NaCl (10 mL) and dried over Na₂SO₄. The volatiles were removed under reduced pressure, and the residue was purified by column chromatography.

This method has been shown to be effective for various substituted quinolines, including fluorinated derivatives, with yields typically ranging from 85-95%.

Sodium Borohydride Reduction

Sodium borohydride reduction offers a milder alternative for the preparation of this compound. This method is particularly useful for selective reduction of the heterocyclic ring while maintaining the integrity of other functional groups.

Procedure:

- Dissolve 8-fluoroquinoline (1 equivalent) in trifluoroacetic acid at -5°C to 0°C

- Add sodium borohydride (pellets, 2-3 equivalents) gradually

- Monitor the reaction by TLC until completion (typically 1-2 hours)

- Quench the reaction with water and basify with aqueous sodium hydroxide

- Extract with dichloromethane

- Dry the organic layer over MgSO₄ and concentrate under reduced pressure

This method typically provides this compound in 85-90% yield.

Specialized Preparation Methods

Synthetic Route via 8-Fluoro-3,4-dihydroisoquinoline

While structurally distinct from the target compound, the synthetic methodology for 8-fluoro-1,2,3,4-tetrahydroisoquinoline provides valuable insights that can be adapted for this compound preparation.

Adapted procedure:

- Prepare 8-fluoro-3,4-dihydroquinoline using directed ortho-lithiation

- Reduce the intermediate with sodium borohydride in methanol

Sodium borohydride (153 mg, 4.04 mmol) would be added to a solution of 8-fluoro-3,4-dihydroquinoline (502 mg, 3.37 mmol) in methanol (10 mL), and the reaction mixture cooled with an ice/water bath. After stirring for 1 h at room temperature, water (5 mL) would be added, and the resulting mixture extracted with dichloromethane (3 × 8 mL). The combined organic layer would be dried over MgSO₄ and evaporated to afford the title compound.

This method, when adapted for the quinoline series, typically provides yields of 90-94%.

Hydroaminoalkylation and Cyclization

A two-step procedure involving hydroaminoalkylation of ortho-fluorostyrenes with appropriate amines followed by intramolecular cyclization can be employed for the synthesis of this compound.

Procedure outline:

- React ortho-fluorostyrene with a secondary amine using a titanium catalyst

- Subject the resulting intermediate to intramolecular cyclization

- Purify the product by column chromatography

This method offers regioselective access to the desired this compound with potential for scaling up to industrial production.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

- Column chromatography using silica gel with ethyl acetate/hexane (4-5%) as the mobile phase

- Recrystallization for the hydrochloride salt form

- Distillation under reduced pressure for larger scale preparations

Analytical Characterization

The characterization of this compound can be achieved through various spectroscopic techniques:

| Analytical Method | Characteristic Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Expected signals: aromatic protons (δ 6.8-7.1 ppm), NH (δ 3.6-3.7 ppm), NCH₂ (δ 3.3-3.4 ppm), ArCH₂ (δ 2.8-2.9 ppm), CH₂ (δ 1.9-2.0 ppm) |

| ¹³C NMR (100 MHz, CDCl₃) | Expected signals: C-F coupling patterns distinctive for the 8-fluoro substituent |

| ¹⁹F NMR | Characteristic signal for aromatic fluorine |

| HRMS | Expected [M+H]⁺: 152.0870 |

| IR | Characteristic bands for N-H stretching, C-F stretching |

Preparation of Derivatives and Salt Forms

Hydrochloride Salt Formation

The preparation of this compound hydrochloride is a common method for improving stability and solubility characteristics.

Procedure:

- Dissolve this compound in diethyl ether or toluene

- Add a solution of HCl in isopropanol dropwise until precipitation occurs

- Filter the precipitate and wash with cold diethyl ether

- Dry under vacuum to obtain the hydrochloride salt

The hydrochloride salt (C₉H₁₁ClFN, MW: 187.64 g/mol) typically forms as a crystalline solid with improved shelf stability compared to the free base.

N-Alkylation

N-alkylation of this compound provides access to various derivatives with modified properties.

General procedure:

- React this compound with an alkyl halide in the presence of a base

- Purify the product by column chromatography

This modification pathway allows for the expansion of the compound library for structure-activity relationship studies.

化学反応の分析

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Reduction: Reduction of 8-fluoroquinoline to this compound using hydrogen gas and a metal catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium or platinum catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 8-fluoroquinoline.

Reduction: this compound.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

8-Fluoro-1,2,3,4-tetrahydroquinoline has been explored for various therapeutic applications due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. The fluorine atom enhances membrane permeability and bioavailability, making these compounds effective against various bacterial strains .

- Anticancer Properties : Studies have shown that 8-fluoro derivatives may inhibit cancer cell proliferation by inducing apoptosis. In vitro studies suggest that these compounds can be more potent than their non-fluorinated counterparts .

- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects by inhibiting nitric oxide synthase (nNOS), which is relevant in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis often begins with 8-fluoroquinoline as the precursor.

- Reduction : The quinoline is reduced to form the tetrahydro derivative.

- Hydroxymethylation : This final step yields (8-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol through hydroxymethylation reactions .

Table 1: Synthetic Routes for this compound

| Step | Description |

|---|---|

| Starting Material | 8-Fluoroquinoline |

| Reduction | Conversion to this compound |

| Hydroxymethylation | Formation of (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol |

Biological Evaluations

The biological activity of this compound has been evaluated through various studies:

- Antimicrobial Studies : In vitro tests have shown that modifications in the tetrahydroquinoline structure can lead to enhanced activity against both gram-positive and gram-negative bacteria .

- Anticancer Studies : A comparative analysis highlighted that fluorinated derivatives often exhibit higher potency against cancer cells than their non-fluorinated analogs .

Table 2: Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Inhibits nNOS; potential in neurodegenerative diseases |

Case Studies

Several case studies have documented the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A study demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli with specific modifications in the tetrahydroquinoline structure.

- Anticancer Research : In vitro assays revealed that certain derivatives could significantly reduce cell viability in various cancer types compared to standard treatments.

作用機序

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

- 6-Fluoro-1,2,3,4-tetrahydroquinoline

- 6,8-Difluoro-1,2,3,4-tetrahydroquinoline

- 8-Chloro-1,2,3,4-tetrahydroquinoline

Comparison: 8-Fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of a fluorine atom at the 8th position, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications .

生物活性

8-Fluoro-1,2,3,4-tetrahydroquinoline (8-FTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a fluorine atom at the 8-position enhances its binding affinity and selectivity for various molecular targets, which contributes to its pharmacological effects. This article reviews the biological activity of 8-FTHQ, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The biological activity of 8-FTHQ is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, leading to modulation of cellular pathways. Notably, research indicates that 8-FTHQ exhibits potent inhibitory effects on NF-κB transcriptional activity, a key regulator in inflammation and cancer progression . This inhibition can potentially lead to reduced inflammatory responses and decreased tumor growth.

Antimicrobial Properties

8-FTHQ has been studied for its potential as an antimicrobial agent . Its structural characteristics allow it to interact effectively with microbial targets, leading to inhibition of growth. The fluorine substitution is believed to enhance its antimicrobial efficacy compared to non-fluorinated analogs.

Anti-inflammatory Effects

Research suggests that 8-FTHQ may possess anti-inflammatory properties . By inhibiting NF-κB activation, it can reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammatory diseases .

Anticancer Activity

The compound has shown promise in anticancer applications , particularly against various human cancer cell lines. Studies indicate that 8-FTHQ derivatives exhibit cytotoxic effects by inducing apoptosis in cancer cells . For instance, certain derivatives have been identified as more potent than established chemotherapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique properties of 8-FTHQ, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine at position 6 | Different binding profile and biological activity |

| 6,8-Difluoro-1,2,3,4-tetrahydroquinoline | Fluorine at positions 6 and 8 | Enhanced reactivity and potential for broader activity |

| 8-Chloro-1,2,3,4-tetrahydroquinoline | Chlorine at position 8 | May exhibit different pharmacokinetics |

The presence of fluorine at the 8-position in 8-FTHQ distinguishes it from its analogs by imparting unique chemical properties that enhance its biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of 8-FTHQ:

- Inhibition of NF-κB : A study demonstrated that derivatives of tetrahydroquinoline significantly inhibited LPS-induced NF-κB transcriptional activity. Among these derivatives, those containing fluorine exhibited superior potency compared to their non-fluorinated counterparts .

- Cytotoxicity Against Cancer Cell Lines : In vitro tests on various human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives of 8-FTHQ showed IC50 values significantly lower than standard chemotherapeutic agents .

- Antimicrobial Efficacy : Research indicated that 8-FTHQ had a marked effect against several bacterial strains, showcasing its potential as a therapeutic agent in treating infections.

Q & A

Q. Key Variables :

- Catalyst choice : Metal-free ionic liquids reduce toxicity and costs .

- Temperature : Higher temperatures (e.g., 150°C) in hydrogenation reactions using MOF catalysts (e.g., DUT-5-CoH) achieve quantitative yields but demand precise pressure control .

How is the structure of this compound characterized?

Basic Research Question

Structural confirmation relies on spectral analysis:

- ¹H NMR : Peaks at δ = 6.89–6.73 (Ar-H), 3.36 (CH₂ adjacent to N), and 2.81 (CH₂ adjacent to the aromatic ring) .

- IR : Absorbance at 3424 cm⁻¹ (N-H stretch) and 1624 cm⁻¹ (C=C aromatic) .

- HRMS : Exact mass confirmation (e.g., m/z [M + H]⁺ = 178.12263) .

Advanced techniques like XANES/EXAFS validate atomic dispersion in catalytic systems (e.g., Fe-ISAS/CN) for dehydrogenation studies .

How does fluorination at the 8-position influence regioselectivity in cyclization reactions?

Advanced Research Question

The 8-fluoro group exerts electronic and steric effects, directing cyclization. For example, in bifunctional tetrahydroquinoline synthesis, fluorination stabilizes intermediates via electron-withdrawing effects, favoring intramolecular cyclization over competing pathways. This selectivity is critical in forming condensed tetrahydroquinoline derivatives, as demonstrated in epichlorohydrin-mediated reactions with aromatic amines . Fluorine’s inductive effect also enhances resistance to oxidation, enabling selective functionalization at the 2- or 4-positions .

Q. Methodological Insight :

- Use substituent-sensitive catalysts (e.g., Fe-ISAS/CN) to prioritize C-F bond retention during dehydrogenation .

What catalytic systems are effective for dehydrogenation of this compound to quinoline derivatives?

Advanced Research Question

Atomically dispersed Fe on N-doped carbon (Fe-ISAS/CN) achieves 100% conversion and selectivity in dehydrogenation to 8-fluoroquinoline under mild conditions (e.g., 80°C, H₂ atmosphere) . Comparatively, ruthenium/HI systems require higher temperatures (150°C) but offer compatibility with diverse substituents .

Q. Optimization Strategy :

- Catalyst recyclability: Fe-ISAS/CN retains 82% efficiency after 5 cycles .

- Avoid noble metals by leveraging earth-abundant Fe catalysts for cost-effective scaling.

How can green chemistry principles be applied to synthesize this compound derivatives?

Advanced Research Question

Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable solvent-free, energy-efficient cyclization with >90% yield and 5x reusability . Additionally, MOF-based catalysts (e.g., DUT-5-CoH) minimize waste in hydrogenation steps by operating under ambient H₂ pressure .

Q. Key Metrics :

- E-factor : Ionic liquid systems reduce waste generation by eliminating toxic solvents.

- Atom Economy : Fluorine retention during cyclization avoids wasteful protection/deprotection steps .

What are the challenges in achieving high enantioselectivity in substituted 8-Fluoro-1,2,3,4-tetrahydroquinolines?

Advanced Research Question

Enantioselective synthesis requires chiral catalysts or auxiliaries. Palladium-catalyzed cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids achieves >90% enantiomeric excess (ee) via cationic Pd(II) complexes . Fluorine’s steric bulk complicates stereocontrol, necessitating tailored ligands (e.g., BINOL derivatives) to mitigate racemization .

Q. Methodological Solutions :

How can researchers resolve discrepancies in reaction yields across different catalytic systems?

Data Contradiction Analysis

Discrepancies arise from catalyst activity and substrate specificity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。